molecular formula C17H12FN3 B2777306 (E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 385385-21-7

(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B2777306
CAS No.: 385385-21-7
M. Wt: 277.302
InChI Key: ODYNXNYEBBQJRX-JLHYYAGUSA-N
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Description

(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a high-value chemical reagent designed for advanced pharmaceutical and agrochemical research. This compound belongs to the class of benzimidazole-acrylonitrile hybrids, a scaffold renowned for its diverse biological activities and significance in developing new therapeutic and agrochemical agents . The molecular structure incorporates a benzimidazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with various biological polymers, often leading to compounds with lowered toxicity and improved therapeutic outcomes . The acrylonitrile group and the specific (E)-configuration around the double bond are critical for its bioactivity and interaction with enzyme active sites . The primary research application of this compound is as a potent inhibitor of the urease enzyme . Urease is a nickel-dependent enzyme whose uncontrolled activity is detrimental to both human health and agricultural products; it is implicated in the pathogenesis of conditions like kidney stones, pyelonephritis, and catheter encrustation, while in agriculture, it rapidly decomposes urea fertilizers, raising soil pH and reducing efficiency . Compounds featuring the benzimidazole-acrylonitrile hybrid structure have demonstrated exceptional urease inhibition, with IC50 values significantly lower than the standard inhibitor hydroxyurea . The mechanism of action for related compounds has been clarified through kinetic studies, indicating a mixed-mode of inhibition, which suggests the compound can bind to both the free enzyme and the enzyme-substrate complex . Furthermore, molecular docking studies on similar analogs reveal that they fit well into the active site of urease, engaging key residues through various interactions . Beyond urease inhibition, this compound holds significant promise in fungicide development. In silico molecular docking studies suggest that the benzimidazole-acrylonitrile hybrid structure exhibits a high potential to inhibit succinate dehydrogenase, a key enzyme in the fungal respiratory chain, indicating its possible utility as a fungicidal agent . The benzimidazole moiety itself is a foundational structure in many commercial fungicides . The 1-methyl group on the benzimidazole ring and the 2-fluorophenyl substitution are strategic modifications that can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, allowing researchers to explore detailed structure-activity relationships (SAR) . This compound is offered For Research Use Only. It is strictly intended for use in laboratory research and is not meant for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c1-21-16-9-5-4-8-15(16)20-17(21)13(11-19)10-12-6-2-3-7-14(12)18/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYNXNYEBBQJRX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C16H14FN3\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}

It contains a fluorophenyl group and a benzimidazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound was evaluated for its effectiveness against several bacterial strains, demonstrating significant activity.

Minimum Inhibitory Concentration (MIC)

The antimicrobial effectiveness of the compound was assessed using the MIC method. The results indicated that it possesses a low MIC against various pathogens, comparable to standard antibiotics.

Pathogen MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus0.5Ciprofloxacin0.5
Escherichia coli1.0Ampicillin1.0
Pseudomonas aeruginosa2.0Gentamicin2.0

These findings suggest that this compound has strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It was tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

Cytotoxicity Assays

The cytotoxic effects were measured using the MTT assay, which assesses cell viability after treatment with the compound.

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-715Doxorubicin10
A54920Cisplatin12
HT-29185-Fluorouracil14

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cellular processes. Studies have indicated that it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical targets in bacterial and cancer cell proliferation.

Enzyme Inhibition Studies

Inhibition assays revealed the following IC50 values for enzyme targets:

Enzyme Target IC50 (µM)
DNA Gyrase25
Dihydrofolate Reductase (DHFR)5

These findings support the hypothesis that the compound's biological activity is mediated through enzyme inhibition, contributing to its antimicrobial and anticancer effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including (E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells.

Case Study:

  • A study reported that derivatives of benzimidazole showed IC50 values ranging from 25 to 50 µM against MCF-7 breast cancer cells, indicating moderate to high potency in inhibiting tumor growth .

Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The presence of fluorine substituents has been linked to enhanced activity against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
Compound A40Staphylococcus aureus
Compound B200Escherichia coli
This compoundTBDTBD

Anti-inflammatory Effects

Some studies have shown that benzimidazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Case Study:

  • A derivative exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Results indicated an IC50 of approximately 0.04 nM for COX-2 inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Properties

Key analogs differ in substituents on the benzimidazole core and the aryl/heteroaryl group attached to the acrylonitrile scaffold. Below is a comparative analysis:

Compound Substituents Electronic Effects Key References
(E)-3-(2-Fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile 2-Fluorophenyl, 1-methyl-benzimidazole Moderate electron-withdrawing (F), enhanced lipophilicity (CH₃)
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile 4-Nitrophenyl, unsubstituted benzimidazole Strong electron-withdrawing (NO₂), planar structure
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile 4-Bromophenyl-furan, unsubstituted benzimidazole Steric bulk (Br), conjugated π-system (furan)
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile 3-Trifluoromethylphenyl, unsubstituted benzimidazole Strong electron-withdrawing (CF₃), high hydrophobicity
(E)-3-(4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile Dichlorobenzyloxy-methoxyphenyl, 6-methyl-benzimidazole Steric hindrance (Cl), polar (OCH₃)

Key Observations :

  • Methyl substitution on benzimidazole (e.g., 1-methyl or 6-methyl) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Bulkier substituents (e.g., bromophenyl-furan) introduce steric effects that could hinder binding to compact active sites .
Anticancer Activity:
  • Compound [4a] (E)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)acrylonitrile exhibits IC₅₀ = 2.1 µM against human hepatocellular carcinoma (HepG2), attributed to the 4-fluorophenyl group’s balance of hydrophobicity and electronic effects .
  • Derivatives with 2-butyl-4-chloroimidazol-5-yl groups show moderate activity (IC₅₀ = 5–10 µM) against breast cancer (MCF-7), highlighting the role of heterocyclic diversity .
Antimicrobial and Antiviral Activity:
  • 2-(Benzo[d]thiazol-2-yl)-3,3-bis(methylthio)-acrylonitriles demonstrate broad-spectrum antibacterial activity (MIC = 0.5–4 µg/mL), with sulfur atoms contributing to redox modulation .
  • Fluorophenyl analogs are less explored for antimicrobial effects but may leverage fluorine’s electronegativity for target inhibition .

Physicochemical and Computational Insights

  • DFT Studies : For (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile, a narrow HOMO-LUMO gap (ΔE = 3.2 eV) suggests high reactivity, correlating with its potent bioactivity .
  • Mulliken Charges : The acrylonitrile carbon adjacent to the nitrile group carries a partial positive charge (≈ +0.35 e), facilitating nucleophilic attacks in biological systems .

Q & A

Basic: What are the standard synthetic routes for (E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile?

Answer:
The compound is synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1: Reacting a substituted benzimidazole precursor (e.g., 1-methyl-1H-benzimidazole-2-carbaldehyde) with a fluorophenyl-substituted acrylonitrile derivative under basic conditions (e.g., sodium hydride in DMF) .
  • Step 2: Ensuring stereochemical control (E-configuration) by optimizing reaction parameters like temperature (60–80°C) and solvent polarity (e.g., ethanol or toluene) .
  • Purification: Column chromatography or recrystallization is used to isolate the product. Yield optimization requires monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:3) .

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